

# Crystal structure analysis of 3-(3-Bromophenyl)-3'-carboethoxypropiophenone

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## Compound of Interest

**Compound Name:** 3-(3-Bromophenyl)-3'-carboethoxypropiophenone

**CAS No.:** 898782-21-3

**Cat. No.:** B1373696

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An In-Depth Technical Guide to the Crystal Structure Analysis of 3-(3-Bromophenyl)-1-(3-ethoxyphenyl)prop-2-en-1-one

## Abstract

This technical guide provides a comprehensive walkthrough of the process for determining and analyzing the single-crystal X-ray structure of 3-(3-Bromophenyl)-1-(3-ethoxyphenyl)prop-2-en-1-one, a chalcone derivative of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, from synthesis and crystallization to data analysis and validation. We will detail the protocols for Claisen-Schmidt condensation, single-crystal growth, X-ray diffraction data collection, structure solution and refinement using the SHELX suite within the Olex2 graphical user interface, and advanced structural analysis via Hirshfeld surface calculations.

## Introduction: The Significance of Chalcones and Structural Analysis

Chalcones (1,3-diaryl-2-propen-1-ones) represent a critical scaffold in medicinal chemistry, forming the central core of various flavonoids and isoflavonoids.[1] Their  $\alpha,\beta$ -unsaturated keto group is a key determinant of their wide-ranging biological activities, which include anticancer, anti-inflammatory, and antioxidant properties.[1] The specific substitution patterns on the two aromatic rings modulate these activities, making the synthesis and study of novel derivatives a vibrant area of research.

The precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions, governs a molecule's physicochemical properties and its interactions within a biological system.[2] Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating this atomic-level information, providing an unambiguous determination of the molecular structure.[3][4] This guide uses 3-(3-Bromophenyl)-1-(3-ethoxyphenyl)prop-2-en-1-one as a case study to illustrate the complete workflow of modern crystallographic analysis.

## Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystal

The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The chalcone scaffold is most efficiently prepared via the base-catalyzed Claisen-Schmidt condensation.[1][5]

## Protocol: Synthesis via Claisen-Schmidt Condensation

This protocol describes the reaction between 3'-ethoxyacetophenone and 3-bromobenzaldehyde.

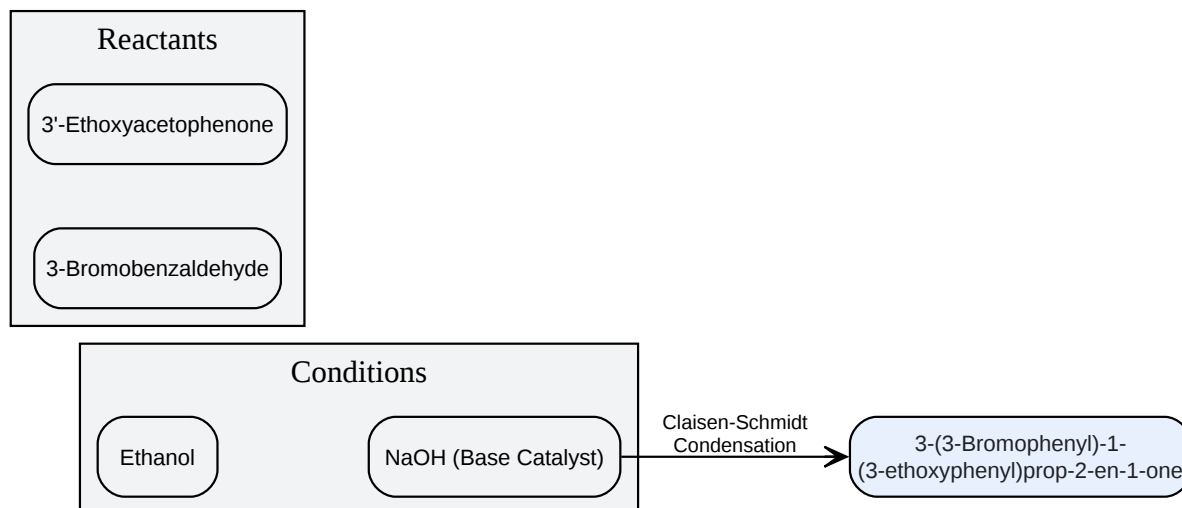
Materials:

- 3'-Ethoxyacetophenone
- 3-Bromobenzaldehyde

- Sodium Hydroxide (NaOH)
- Ethanol (Absolute)
- Distilled Water
- Dilute Hydrochloric Acid (HCl)

#### Step-by-Step Procedure:

- **Reactant Preparation:** In a round-bottom flask, dissolve 3'-ethoxyacetophenone (1 equivalent) and 3-bromobenzaldehyde (1 equivalent) in ethanol.
- **Catalyst Addition:** While stirring the solution at room temperature, slowly add an aqueous solution of NaOH (typically 10-20%). The base deprotonates the  $\alpha$ -carbon of the ketone, forming a nucleophilic enolate which then attacks the aldehyde's carbonyl carbon.[\[1\]](#)
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[\[6\]](#)
- **Precipitation:** Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
- **Neutralization:** Acidify the solution with dilute HCl until the pH is neutral. This step protonates the chalcone and facilitates its precipitation.[\[7\]](#)
- **Isolation & Purification:** Filter the precipitated solid using vacuum filtration, wash thoroughly with cold water to remove any residual base or salts, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.



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Caption: Overall workflow for single-crystal structure determination.

Step-by-Step Procedure:

- **Crystal Mounting:** A suitable crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in the X-ray beam (e.g., Mo K $\alpha$ ,  $\lambda = 0.71073$  Å) and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal through a series of angles, collecting thousands of diffraction spots.
- **Data Integration and Reduction:** The raw diffraction images are processed to determine the unit cell dimensions and integrate the intensities of each reflection. The data is then corrected for various experimental factors (e.g., Lorentz-polarization effects, absorption). This process yields the crucial name.hkl (reflection data) and name.ins (instructions) files. [8]

## Structure Solution and Refinement

This stage is primarily computational and involves converting the processed diffraction data into a chemically meaningful atomic model. The SHELX suite of programs is the industry standard for this process, often used within the user-friendly graphical interface of Olex2. [9]

## Protocol: Structure Solution and Refinement with Olex2/SHELX

Software:

- Olex2: A comprehensive program that integrates solution, refinement, and analysis tools. [10][11]\* SHELXT or SHELXS: Solves the phase problem using direct methods or Patterson methods to provide an initial structural model. [12][13]\* SHELXL: Refines the structural model against the experimental data using a least-squares algorithm. [14] Step-by-Step Procedure:
  - Loading Data: Open the .ins and .hkl files in Olex2. [15]2. Structure Solution: Use the integrated SHELXT program to solve the structure. For small organic molecules, this is often an automatic process that successfully locates most non-hydrogen atoms. [11]3. Initial Refinement: Assign atomic elements (C, O, Br) to the electron density peaks shown in the initial model. Perform an initial isotropic refinement using SHELXL. In this step, atoms are treated as spheres.
  - Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically. This models the atoms as ellipsoids, accounting for the direction-dependent thermal motion, which provides a more accurate model.
  - Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model," where their positions are dependent on the parent carbon or oxygen atom.
  - Convergence: Continue refinement cycles until the model converges, meaning the shifts in atomic parameters are negligible and key refinement indicators (R1, wR2, GooF) stabilize at low values. [14]7. Final Model: The final result is a refined model containing precise atomic coordinates, displacement parameters, and other crystallographic information, typically saved as a Crystallographic Information File (CIF).

## Crystallographic Data Analysis and Interpretation

The refined CIF file contains a wealth of information. Analysis focuses on molecular geometry, intermolecular interactions, and crystal packing.

### Representative Crystallographic Data

The following table presents representative data for a compound of this class.

Parameter	Value
Empirical Formula	C <sub>17</sub> H <sub>15</sub> BrO <sub>2</sub>
Formula Weight	331.20
Temperature	100(2) K
Wavelength (Mo K $\alpha$ )	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
Unit Cell Dimensions	a = 10.12 Å, b = 5.89 Å, c = 24.56 Å
$\alpha = 90^\circ$ , $\beta = 98.5^\circ$ , $\gamma = 90^\circ$	
Volume	1445 Å <sup>3</sup>
Z (Molecules/Unit Cell)	4
Calculated Density	1.52 Mg/m <sup>3</sup>
Final R indices [ $I > 2\sigma(I)$ ]	R1 = 0.035, wR2 = 0.085
Goodness-of-Fit (GooF)	1.05

### Molecular Geometry and Conformation

The final refined model provides precise bond lengths and angles. The core of the molecule is the  $\alpha,\beta$ -unsaturated enone bridge, which typically adopts an E configuration. The planarity of the molecule is assessed by the dihedral angle between the two phenyl rings. In a related structure, this angle was found to be 14.49°, indicating a relatively planar conformation. [16]

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